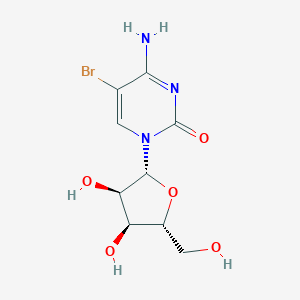

5-Bromocytidine

Description

Significance of Halogenated Nucleosides in Molecular Biology and Medicine

Nucleic acids, DNA and RNA, are polymers composed of nucleotide monomers. Each nucleotide consists of a nitrogenous base, a pentose (B10789219) sugar (deoxyribose in DNA, ribose in RNA), and one or more phosphate (B84403) groups. Nucleosides are the structural units comprising a base linked to a sugar jackwestin.comlibretexts.orgmicrobenotes.comcreative-proteomics.com. The canonical nucleosides in RNA are adenosine, guanosine (B1672433), cytidine (B196190), and uridine, while in DNA they are deoxyadenosine, deoxyguanosine, deoxycytidine, and deoxythymidine libretexts.orgmicrobenotes.com.

Beyond these standard building blocks, numerous modified nucleosides exist naturally in various types of RNA, including tRNA, rRNA, and mRNA, and also in DNA bldpharm.commdpi.comresearchgate.net. These modifications can occur on the base or the sugar moiety and contribute to the structural and functional diversity of nucleic acids mdpi.comresearchgate.net. Modified nucleosides can influence RNA folding, stability, localization, splicing, and translation efficiency mdpi.com. They can also play roles in biological energy storage, signaling, and metabolic regulation creative-proteomics.combasicmedicalkey.com.

Modified nucleosides, when phosphorylated to their triphosphate forms, can be recognized and utilized by cellular or viral enzymes involved in nucleic acid synthesis bldpharm.com. Their structural similarity to natural nucleosides allows them to compete with natural substrates, thereby inhibiting crucial enzymes like DNA or RNA polymerases and ribonucleotide reductases . Alternatively, they can be incorporated into growing nucleic acid chains, leading to altered structure and function bldpharm.com.

The rationale for investigating 5-Bromocytidine and its analogues stems from the significant impact that halogen substitution can have on the properties of nucleosides and their behavior within biological systems. Introducing a bromine atom at the C5 position of cytidine alters its electronic distribution and can influence its interactions, including the formation of halogen bonds mdpi.compnas.org. This modification can affect base pairing stability and recognition by enzymes and proteins pnas.orgmdpi.com.

Furthermore, halogenated pyrimidines like 5-bromocytosine (B1215235) have been shown to mimic the behavior of methyl groups in DNA-protein interactions, which is relevant to epigenetic control of gene expression mdpi.com. The ability of methyl-binding proteins to potentially not discriminate between methylated and halogenated DNA highlights a potential mechanism by which 5-bromocytosine could influence epigenetic landscapes mdpi.comaacrjournals.org.

The investigation of this compound analogues is also driven by their potential applications in chemical biology and medicinal chemistry. Halogenation is a common strategy in rational drug design to improve binding affinity or solubility researchgate.netump.edu.pl. Modified nucleosides, including halogenated ones, serve as starting materials for oligonucleotide drugs and have been applied in the development of antiviral and anticancer agents bldpharm.com. Studying this compound analogues helps to understand the structure-activity relationships of these modified nucleosides and facilitates the design of new compounds with desired biological activities.

Overview of Modified Nucleosides in Nucleic Acid Structure and Function

Historical Context of this compound Discovery and Initial Characterization

The historical context of this compound is linked to the broader study of nucleic acid structure and the development of modified nucleosides as research tools and potential therapeutics. Early investigations into the structure of DNA, such as those by Watson and Crick, laid the foundation for understanding base pairing interactions nih.gov. The characterization of base pairing extended to studies involving modified bases.

In 1963, single crystal structures of G-C base pairs were reported, including those utilizing 1-methyl-5-bromocytosine nih.gov. These early structural studies, while primarily focused on confirming Watson-Crick base pairing, provided initial characterization of how halogenated cytosine derivatives behave within the context of base pairs nih.gov. The synthesis of modified nucleosides, including halogenated ones, became increasingly important for probing nucleic acid structure and interactions rsc.org. Methods for the halogenation of pyrimidine (B1678525) nucleosides at the C5 position, such as using bromine water, were developed, facilitating the production of compounds like this compound rsc.org.

Initial characterization of this compound and related halogenated cytosine derivatives likely involved spectroscopic methods to confirm their chemical structure and studies to assess their incorporation into nucleic acids. Research into the tautomeric forms of 5-bromocytosine has also been undertaken, providing insights into its structural preferences in different states nih.govasianjournalofphysics.com.

Scope of Current Academic Inquiry into this compound

Current academic inquiry into this compound spans several areas, reflecting its diverse potential applications and the ongoing effort to understand the biological implications of modified nucleosides. Research continues into the structural properties of this compound and its interactions within nucleic acids. This includes detailed studies of halogen bonding and its influence on nucleic acid conformation and recognition by proteins mdpi.compnas.orgmdpi.comnih.govresearchgate.net.

The use of this compound as a tool in structural biology remains relevant, particularly in techniques like X-ray crystallography, where the anomalous scattering of bromine can aid in phasing mdpi.comoup.com. Its incorporation into RNA has been utilized in studies investigating RNA structure and protein-RNA interactions oup.comchempap.org.

Investigations into the biological effects of this compound incorporation into DNA are also ongoing. This includes exploring its potential to induce DNA damage, such as strand breaks and crosslinks, particularly upon UV irradiation mdpi.comnih.gov. The impact of this compound on epigenetic modifications, such as DNA methylation patterns, is another area of active research, given its ability to potentially mimic 5-methylcytosine (B146107) mdpi.comaacrjournals.orgoup.com.

Furthermore, this compound and its derivatives are being explored in the context of developing new therapeutic strategies. This involves studying their potential as radiosensitizers in cancer therapy and investigating their antiviral properties nih.govcore.ac.ukasm.org. Research also extends to understanding the enzymatic pathways involved in the metabolism and incorporation of this compound into nucleic acids asm.org. The synthesis of 5'-triphosphates of modified nucleosides like this compound is crucial for their enzymatic incorporation into nucleic acids for various research and potential therapeutic applications chempap.org.

The study of this compound also involves computational approaches, such as Density Functional Theory (DFT) calculations, to understand its electronic structure, tautomerism, and interactions nih.govasianjournalofphysics.comresearchgate.netfigshare.com. These theoretical studies complement experimental findings and provide deeper insights into the behavior of this modified nucleoside.

Current research also explores the potential of incorporating 5-bromocytosine into modified nucleic acid constructs for applications in gene editing technologies, such as CRISPR-Cas9 systems oup.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDXGYQCVPZEJE-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430887 | |

| Record name | 5-bromocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-86-2 | |

| Record name | 5-Bromocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Derivatization Strategies for 5 Bromocytidine

Chemical Synthesis of 5-Bromocytidine and its Analogues

Chemical synthesis provides versatile routes to this compound and its derivatives, often involving the direct modification of cytosine or cytidine (B196190) precursors.

Bromination of Cytosine and Cytidine Precursors

Direct bromination is a common strategy for introducing the bromine atom at the C5 position of the pyrimidine (B1678525) ring. This typically involves treating cytosine or cytidine derivatives with brominating agents. For instance, the bromination of 2',3'-O-isopropylidenecytidine using 1,4-dioxane (B91453) and carbon tetrachloride has been reported to yield a this compound analogue. researchgate.net Another method describes the bromination of cytidine using sodium monobromoisocyanurate (SMBI) in a mixture of water and dimethylformamide (DMF). This reaction can produce this compound in yields up to 83% within a few hours. mdpi.com Various brominating agents, including Br₂, N-bromosuccinimide (NBS), and others in different solvent systems, have been explored for the bromination of pyrimidine and purine (B94841) nucleosides at the C5 position. mdpi.com

The following table summarizes some reported bromination conditions for cytidine:

| Entry | Substrate | Product | Brominating Agent | Solvent | Reaction Time (h) | Isolated Yield (%) | Citation |

| 1 | Cytidine | This compound | SMBI | 10% H₂O-DMF | 3 | 83 | mdpi.com |

| 2 | Cytidine | This compound | SMBI | 20% H₂O-DMF | 20 | 73 | mdpi.com |

| 3 | Cytidine | This compound | NBS | DMF | Not specified | Not specified | mostwiedzy.pl |

| 4 | 2',3'-O-isopropylidenecytidine | 5-bromo analogue | Br₂/CCl₄ | 1,4-dioxane | Not specified | Not specified | researchgate.net |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions can also be employed in the synthesis of 5-substituted cytidine derivatives, although direct nucleophilic substitution of a halogen at the C5 position can be challenging. scispace.com However, this compound derivatives can serve as precursors for the synthesis of other 5-substituted analogues through nucleophilic displacement of the bromine atom. For example, 5-substituted 2',3'-O-isopropylidenecytidine derivatives have been obtained from a this compound analogue via nucleophilic substitution. researchgate.net An improved method for the synthesis of 5-aminocytidine from this compound using liquid ammonia (B1221849) highlights a nucleophilic substitution pathway, although it can also yield 6-aminocytosine derivatives as minor products. tandfonline.com The mechanism for the formation of 5-aminocytosines from 5-bromopyrimidines is proposed to involve an addition-substitution-elimination sequence. tandfonline.com

Photochemical Synthesis Routes

Photochemical methods offer alternative routes for the synthesis of halogenated pyrimidine nucleosides. While the provided search results specifically mention the photochemical synthesis of 5-chlorocytidine (B1140304) and 5-chloro-2'-deoxycytidine, and discuss the photophysical mechanisms of 2'-deoxy-5-bromocytidine, a direct photochemical synthesis route explicitly for this compound was not detailed in the snippets. mostwiedzy.plrsc.org Photochemical synthesis generally involves using light to induce chemical reactions, which can be useful for creating new compounds or materials. numberanalytics.comnsf.gov Studies on the photophysics of 2'-deoxy-5-bromocytidine indicate that upon irradiation, it undergoes excited-state relaxation processes involving internal conversion and intersystem crossing. rsc.org Although a specific synthetic protocol for this compound via a photochemical route was not found, the application of photochemical methods in synthesizing related halogenated nucleosides suggests potential for this approach.

Enzymatic Synthesis and Incorporation into Nucleic Acids

Enzymatic methods provide a means to synthesize modified nucleoside triphosphates, such as this compound 5'-triphosphate (br5CTP), and incorporate them into RNA and DNA.

The synthesis of ribonucleoside 5'-triphosphates, including br5CTP, can be achieved through phosphorylation of the corresponding nucleoside using phosphoryl chloride followed by condensation with pyrophosphate. chemicalpapers.comchempap.org This "one-pot" procedure can be applied to prepare 5'-triphosphates of modified nucleosides. chempap.org The yield of nucleoside 5'-triphosphates can vary depending on the nucleobase. chempap.org

T7 RNA Polymerase Variants for Modified RNA Synthesis

T7 RNA polymerase is widely used for in vitro transcription to synthesize RNA. Modified nucleoside triphosphates, such as br5CTP, can serve as substrates for T7 RNA polymerase and be incorporated into the synthesized RNA. chemicalpapers.comchempap.org Research indicates that T7 RNA polymerase can incorporate modified nucleotides into RNA. researchgate.netnih.gov While wild-type T7 RNA polymerase can incorporate modified nucleotides, the efficiency and yield can sometimes be improved by using T7 RNA polymerase variants. nih.govnih.gov For example, a T7 RNA polymerase P266L mutant has been shown to enhance the incorporation and yield of RNA initiated with a guanosine (B1672433) analogue. nih.govnih.gov This suggests that specific polymerase variants might offer advantages for incorporating this compound into RNA transcripts. The fidelity of T7 RNA polymerase depends on its discrimination against the incorporation of incorrect nucleotides. researchgate.net

Taq DNA Polymerase for DNA Incorporation

Taq DNA polymerase is a thermostable enzyme commonly used in PCR and DNA sequencing. nih.govampliqon.com It is known to incorporate modified bases into DNA. watchmakergenomics.com While Taq DNA polymerase can incorporate modified bases, the efficiency of incorporation can vary depending on the modification. Studies have investigated the incorporation of dideoxynucleoside 5'-triphosphates (ddNTPs) by Taq DNA polymerase and its variants, showing that mutations in the polymerase can affect incorporation rates. nih.gov The ability of Taq DNA polymerase to incorporate modified bases suggests its potential for incorporating 5-bromo-2'-deoxycytidine (B85790) 5'-triphosphate (br5dCTP) into DNA. Research has shown that modified nucleotides can be incorporated into PCR products by Taq DNA polymerase. researchgate.net

Synthesis of this compound Derivatives for Specific Research Applications

The synthesis of this compound derivatives is crucial for tailoring their properties and enhancing their utility in targeted research areas. These modifications typically involve the phosphorylation of the ribose sugar or further alterations to the nucleobase or sugar moiety.

This compound Triphosphate (5-Bromo-CTP) Synthesis and Utility

This compound triphosphate (5-Bromo-CTP, 5Br-CTP) is a nucleotide analog of cytidine triphosphate (CTP) where a bromine atom replaces the hydrogen at the C5 position of the cytosine base . Its synthesis is essential for its use in enzymatic reactions, particularly those involving RNA polymerases.

A common approach for the chemical synthesis of nucleoside 5'-triphosphates, including 5-Bromo-CTP, involves the "one-pot" phosphorylation of non-protected nucleosides using phosphoryl chloride in trialkyl phosphates chempap.org. This procedure typically yields nucleoside 5'-phosphorodichloridates, which are then converted to nucleoside 5'-triphosphates using an excess of (Bu3NH)2H2P2O7 in N,N-dimethylformamide (DMF) under anhydrous conditions, followed by neutral hydrolysis chempap.org. This method can provide a convenient route for preparative purposes compared to enzymatic alternatives chempap.org.

The utility of 5-Bromo-CTP lies primarily in metabolic labeling experiments and in vitro transcription studies apexbt.com. As a nucleotide analog, it can be incorporated into RNA by RNA polymerases, substituting for natural CTP nih.gov. This incorporation allows for the study of RNA synthesis, structure, and dynamics. 5-Bromo-CTP is particularly valuable in exploring RNA and mRNA modifications and investigating RNA sequence evolution during mutations . It has also been used in techniques like SELEX (Systematic Evolution of Ligands by EXponential enrichment) to provide thermal stability and nuclease resistance to aptamers apexbt.com.

| Property | Value | Source |

| Molecular Formula | C9H15N3O14P3Br (free acid) | apexbt.com |

| Molecular Weight | 562.05 g/mol (free acid) | apexbt.comtrilinkbiotech.com |

| Purity (HPLC) | ≥ 95% | jenabioscience.com |

| Appearance | Clear aqueous solution | |

| Recommended Storage | -20°C or below | apexbt.comtrilinkbiotech.comjenabioscience.com |

| λmax | 287 nm | jenabioscience.com |

| ε | 6.0 L mmol-1 cm-1 (Tris-HCl pH 7.5) | jenabioscience.com |

5-Bromo-2'-deoxycytidine (5-BrdC) and its Diphosphates (5BrdCDP)

5-Bromo-2'-deoxycytidine (5-BrdC) is a deoxyribonucleoside analog of 2'-deoxycytidine (B1670253) (dC) where a bromine atom is located at the C5 position of the cytosine base nih.govfishersci.ca. It is structurally similar to thymidine (B127349) and can be incorporated into DNA during replication by DNA polymerase, replacing dCTP nih.gov.

The synthesis of 5-BrdC can be achieved through various techniques involving the modification of the cytosine nucleoside chemsynlab.com. One method involves the direct bromination of 2'-deoxycytidine. Another approach for preparing 5-substituted pyrimidine nucleosides, which could be adapted for 5-BrdC, involves palladium-catalyzed C-S coupling of a 5-bromo nucleoside derivative and an alkyl thiol, although this specific example discusses introducing sulfur functionality rsc.org. 5-BrdC has also been synthesized by extensively modifying the cytosine nucleoside using a range of techniques chemsynlab.com.

5-Bromo-2'-deoxycytidine diphosphate (B83284) (5BrdCDP) is the diphosphate form of 5-BrdC. While specific detailed synthesis methods for 5BrdCDP were not extensively detailed in the search results, nucleoside diphosphates are generally synthesized through phosphorylation of the corresponding nucleoside monophosphate. Deoxycytidine diphosphate itself is synthesized via the oxidation-reduction of cytidine 5'-diphosphocholine catalyzed by ribonucleoside-diphosphate reductase wikipedia.org. A similar enzymatic or chemical phosphorylation approach starting from 5-bromo-2'-deoxycytidine 5'-monophosphate would likely be employed for 5BrdCDP.

5-BrdC is primarily known for its ability to be incorporated into DNA during replication chemsynlab.comrsc.org. This incorporation can inhibit DNA methylation and affect DNA stability, making it a tool in research related to epigenetics, gene expression, and cancer chemsynlab.com. It has been studied for its potential as a DNA photosensitizer, where upon UV irradiation, it can induce DNA damage such as single-strand breaks and intrastrand cross-links rsc.orgrsc.org.

| Property | Value | Source |

| Molecular Formula | C9H12BrN3O4 | nih.govfishersci.cascbt.com |

| Molecular Weight | 306.11 g/mol | nih.govfishersci.cascbt.com |

| CAS Number | 1022-79-3 | nih.govfishersci.cachemsynlab.comscbt.com |

| PubChem CID | 472175 | nih.govfishersci.cauni.lufishersci.com |

| Purity | ≥98% | scbt.com |

Cyclic 3',5'-monophosphate Ammonium (B1175870) Salt Derivatives

Cyclic 3',5'-monophosphate (cCMP) derivatives of nucleosides play important roles in cellular signaling. The synthesis of this compound cyclic 3',5'-monophosphate ammonium salt involves the modification of cytidine 3',5'-monophosphate (cCMP).

One reported method for synthesizing this compound cyclic 3',5'-monophosphate ammonium salt involves the direct halogenation of cytidine 3',5'-monophosphate (cCMP) using N-bromosuccinimide (NBS) in the presence of N,N'-dicyclohexyl-4-morpholinecarboxamidine, utilizing Solvent Yellow 146 as a solvent molaid.com. This reaction yielded the 5-bromo compound with a reported yield of 24% molaid.com.

While research specifically on the utility of this compound cyclic 3',5'-monophosphate ammonium salt is not as widely documented as its linear triphosphate counterpart in the provided sources, cyclic nucleotide analogs are generally studied for their effects on phosphodiesterase activity and their potential roles in signaling pathways. Cytidine 3',5'-cyclic monophosphate monosodium, for instance, is a phosphodiesterase inhibitor and has been shown to affect bacterial growth biosynth.com. The brominated analog could be investigated for similar properties or altered biological activities due to the presence of the bromine atom.

| Property (this compound cyclic 3',5'-monophosphate ammonium salt) | Value | Source |

| CAS (Cytidine cyclic 3',5'-monophosphate ammonium salt) | 55727-00-9 | molaid.com |

| Molecular Formula (Cytidine cyclic 3',5'-monophosphate ammonium salt) | C9H12N3O7P*H3N | molaid.com |

| Molecular Weight (Cytidine cyclic 3',5'-monophosphate ammonium salt) | 322.214 | molaid.com |

| Synthesis Method | Direct bromination of cCMP with NBS | molaid.com |

| Reported Yield | 24% | molaid.com |

Other 5-Substituted Pyrimidine Nucleoside Analogues

The C5 position of pyrimidine nucleosides is a common site for chemical modification to generate a variety of nucleoside analogues with altered biological activities mostwiedzy.plresearchgate.net. This compound serves as a key intermediate or a related structural motif in the synthesis and study of other 5-substituted pyrimidine nucleoside analogues.

Various synthetic methods exist for introducing substituents at the C5 position of pyrimidine nucleosides, including halogenation, coupling reactions, and amination mostwiedzy.plresearchgate.net. For instance, 5-nitrocytidine and 5-aminocytidine have been synthesized, with this compound being explored as a potential intermediate in the amination to 5-aminocytidine, although this route has been reported to suffer from low yields or require separation of regioisomers nih.gov. Palladium-catalyzed coupling reactions offer a general approach for introducing various functionalities, such as sulfur, at the C5 position of 5-bromo nucleoside derivatives rsc.org.

Examples of other 5-substituted pyrimidine nucleoside analogues include 5-fluorocytidine (B16351) (used in HIV treatment), 5-iodocytidine, 5-methylcytidine, and 5-hydroxycytidine, among others nih.govmostwiedzy.pluni-freiburg.de. These analogues exhibit a range of biological activities, including antiviral and antineoplastic properties, often by interfering with nucleic acid synthesis or function mostwiedzy.plmdpi.com. The study of this compound and its derivatives contributes to the broader understanding of how modifications at the C5 position influence the biological fate and activity of pyrimidine nucleosides.

| Example 5-Substituted Pyrimidine Nucleoside Analogue | Substitution at C5 | PubChem CID (if available) | Notes |

| 5-Fluorocytidine | Fluorine | - | Used in HIV treatment mostwiedzy.pl |

| 5-Iodocytidine | Iodine | - | |

| 5-Methylcytidine | Methyl | 92918 | Naturally occurring modification uni-freiburg.de |

| 5-Hydroxycytidine | Hydroxyl | - | Studied for antiviral activity nih.gov |

| 5-Nitrocytidine | Nitro | - | Inhibitor of viral RNA polymerase nih.gov |

| 5-Aminocytidine | Amino | - | Can be synthesized from 5-BrC nih.gov |

Molecular Mechanisms of 5 Bromocytidine Interaction with Biomolecules

Interactions with Nucleic Acids: DNA and RNA

The incorporation of 5BrC into nucleic acid polymers and its subsequent effects on their structural characteristics are key aspects of its biological relevance.

Incorporation into DNA and RNA during Replication and Transcription

5-Bromocytidine, typically in its deoxyribonucleoside triphosphate form (5-bromodeoxycytidine triphosphate, 5-BrdCTP), can be incorporated into DNA during replication by DNA polymerases. Similarly, its ribonucleoside triphosphate form (this compound triphosphate, 5-BrCTP) can be incorporated into RNA during transcription by RNA polymerases. Studies have shown that 5-bromo-dCTP can be incorporated into DNA by Klenow DNA polymerase with efficiency comparable to that of normal dCTP. oup.com With Escherichia coli polymerase I, the incorporation rate of 5-bromo-dCTP was more than twice that of 5-iodo-dCTP. oup.com Boronated analogs of 5-methyl- and 5-bromo-dCTP were also incorporated into DNA with similar efficiency to dCTP by T7 DNA polymerase (Sequenase). oup.com

In the context of RNA synthesis, 5-BrCTP has been shown to be incorporated into RNA transcripts by bacteriophage T7 RNA polymerase. chempap.org The efficiency of incorporation of nucleotide analogues by T7 RNA polymerase can vary. chempap.org For instance, while 5-BrCTP and 5-bromouridine (B41414) triphosphate (5-BrUTP) were accepted as substrates, the incorporation yields for corresponding tRNA transcripts were slightly lower compared to unmodified transcripts. chempap.org The incorporation of 5-bromocytosine (B1215235) into RNA transcripts has been shown to influence the termination of transcription, particularly affecting rho-dependent termination in Escherichia coli. nih.gov Replacement of cytosine with 5-bromocytosine rendered rho inactive, suggesting that weakly paired cytosine residues are important for rho-dependent termination. nih.gov

Effects on DNA and RNA Stability and Structure

The presence of 5BrC within nucleic acid chains can significantly impact their stability and conformation.

The substitution of cytosine with 5-bromocytosine can influence the stability and conformation of both duplex and triplex DNA structures. Studies on triple-helical hairpin DNAs with 5-bromocytosine substitution have been conducted using molecular mechanics and spectroscopy. nih.govnih.gov The stability of substituted triplexes has been compared to corresponding unsubstituted triplex DNA. nih.gov

In duplex DNA, while 5-bromocytosine substitution within certain sequence contexts may result in typical B-form geometry, its presence can promote alternative conformations like A or Z forms depending on the sequence context. nih.gov The influence of 5-bromodeoxycytosine substitution on triplex DNA stability and conformation suggests that the position of the substitution within the triplex strands can play a role. nih.gov For example, hairpin triplexes with substitution in specific strands showed different sugar conformations, such as C3'-endo or a combination of C3'-endo and C2'-endo. nih.gov

5-Bromocytosine is known to stabilize the left-handed Z-DNA form. nih.govnih.gov Naturally occurring 5-methylcytosine (B146107) and synthetically prepared 5-bromocytosine, along with other modified guanines, have been shown to stabilize Z-DNA by shifting the equilibrium towards the syn conformation at the N-glycoside bond. nih.gov A modification level of 38% 8-bromoguanine (B1384121) and 18% 5-bromocytosine was found to be sufficient to create a stable Z-DNA helix under physiological conditions. csic.es While 5-bromocytosine alone induces only moderate stabilization of the Z-form compared to 8-bromoguanine, its contribution is notable. csic.es The stabilization of Z-DNA by 5-bromination of cytosine has been suggested to arise from a destabilization of B-DNA due to distorted hydration in the major groove and favorable hydrophobic interactions of the C5 substituents on the convex surface of Z-DNA. pnas.org

The organization of DNA into nucleosomes is crucial for chromatin structure and gene regulation. nih.govuni-muenchen.de While research on the direct effects of this compound specifically on nucleosome positioning and chromatin organization is less extensive compared to other modifications, studies involving related halogenated uracil (B121893) analogs, such as 5-bromouracil (B15302) (5BrU), provide some insight into potential mechanisms. 5-Bromodeoxyuridine (BrdU), which incorporates 5BrU into DNA, has been shown to modulate gene expression and may involve alterations in chromatin structure. nih.gov Studies in yeast cells have indicated that 5-bromouracil can disrupt nucleosome positioning, potentially by inducing an A-form-like DNA conformation. nih.gov This suggests that halogenated base analogs can influence how DNA interacts with histone proteins and consequently affect nucleosome positioning and the broader chromatin organization, which in turn can impact DNA accessibility for processes like transcription and replication. uni-muenchen.deplos.org

Tautomerism of nucleobases plays a role in DNA structure and can be linked to mutagenesis. ias.ac.in Cytosine primarily exists in the amino-keto tautomeric form, which pairs with guanine (B1146940) in Watson-Crick base pairing. However, cytosine can also undergo tautomerization to the imino-enol form. The presence of a bromine atom at the C5 position of cytosine can influence its tautomeric equilibrium. Studies on 5-bromo-N-1-sulfonylated cytosine derivatives suggest the exclusive formation of keto-imino tautomers in some cases. irb.hr The large chemical shift difference observed for N-protons in these derivatives strongly indicates the existence of keto-imino tautomers. irb.hr The configuration of the imino fragment, whether syn or anti with respect to the lactam NH, can be influenced by the 5-halogen substituent, with the anti-configuration being potentially more stable due to reduced electron repulsion. irb.hr

While the standard Watson-Crick base pairing involves the amino-keto tautomer of cytosine pairing with guanine, alterations in tautomerism induced by 5-bromination could potentially affect base pairing properties. The keto-imino tautomer of cytosine is considered a mutagenic base analogue capable of pairing with adenine (B156593). irb.hr However, there is evidence suggesting that in vivo mutagenesis induced by halogenated uracil analogs like 5-bromouracil may be due to factors other than mispairing by the enol form. ias.ac.in The effect of the bromine atom on tautomeric forms and base pairing has been investigated computationally, comparing 5-bromouracil to uracil. researchgate.netucm.es The bromine atom can destabilize the base pair and affect parameters like the rise and diameter in DNA:RNA hybrid microhelices. researchgate.netucm.es

Table 1: Influence of 5-Bromocytosine Substitution on Z-DNA Stabilization

| Modification | Mid-point NaCl Concentration for B-Z Transition (M) | Relative Z-form Stabilization |

| Unmodified d(CGCGCGCGCG)₂ | 2.2 csic.es | Baseline |

| 5-Bromocytosine substituted decamer | 1.2 csic.es | Moderate Stabilization |

| 8-Bromoguanine substituted decamer | < 0 (Stable Z-form without added NaCl) csic.es | Large Stabilization |

| 38% 8-Bromoguanine + 18% 5-Bromocytosine (poly(d(GC))) | Physiological conditions csic.es | Stable Z-DNA |

Note: Data derived from studies on alternating CG sequences.

Table 2: Incorporation Yields of Modified Nucleoside Triphosphates by T7 RNA Polymerase

| Nucleotide Triphosphate | Relative tRNAphe Transcript Yield (n/template) |

| Natural NTPs | 583 chempap.org |

| s⁴UTP | 435 chempap.org |

| s²CTP | 0 chempap.org |

| i⁵CTP | 112 chempap.org |

| i⁵UTP | 136 chempap.org |

| br⁵CTP | 429 chempap.org |

| br⁵UTP | 432 chempap.org |

Note: Yields are relative to the number of DNA templates. Data from enzymatic synthesis of modified tRNA transcripts.

Nucleosome Positioning and Chromatin Organization Perturbations

DNA Damage and Repair Mechanisms Induced by this compound

The incorporation of 5-BrC into DNA can induce various forms of DNA damage, triggering cellular repair pathways.

Induction of DNA Strand Breaks and Crosslinks

The incorporation of halogenated pyrimidines, such as 5-bromouracil (5-BrU) and 5-BrC, into DNA is known to sensitize cells to radiation, including UV light and gamma rays, leading to increased DNA damage acs.orgnih.gov. This damage includes the induction of DNA strand breaks and crosslinks nih.govchem960.com. Studies using UVB irradiation of duplex DNA containing 5-BrC or 5-BrU have demonstrated the formation of intrastrand crosslink products. These crosslinks involve a covalent bond between the C5 position of the pyrimidine (B1678525) base and the C8 or N2 position of a neighboring guanine, or the C2, N6, or C8 position of an adjacent adenine nih.gov. The efficiency of intrastrand crosslink formation is influenced by the neighboring nucleoside, with higher yields observed when the 5' neighboring nucleoside is guanine compared to adenine. Additionally, 5-BrC has been shown to induce crosslink products more efficiently than 5-BrU nih.govglenresearch.com.

Experimental studies using a double-stranded oligonucleotide labeled with 5-bromo-2′-deoxycytidine (BrdC) and irradiated with 300 nm photons have shown the induction of both single-strand breaks (SSBs) and intrastrand cross-links (ICLs), specifically in the form of d(G^C) and d(C^C) dimers researchgate.net. While some reports on 5-BrU suggest direct strand breaks via radical formation and hydrogen abstraction, other studies propose the formation of 2′-deoxyribonolactone researchgate.net. However, the radiosensitizing activity of 5-BrU in DNA is believed to involve its reaction with radiation-produced electrons, leading to the formation of a reactive uracil-5-yl radical that can abstract a hydrogen atom from a neighboring deoxyribose unit, resulting in DNA strand breaks nih.gov.

Role in DNA Repair Pathway Modulation

DNA damage induced by agents like cisplatin, which causes DNA adducts and crosslinks, is primarily repaired by the nucleotide excision repair (NER) pathway medsci.org. While the direct modulation of specific DNA repair pathways by 5-BrC is not extensively detailed in the provided context, the presence of DNA damage, including strand breaks and crosslinks induced by 5-BrC incorporation and subsequent irradiation, necessitates the involvement of cellular DNA repair mechanisms. Cells have evolved multiple repair processes, including mismatch repair, base excision repair, nucleotide excision repair, homologous recombination, and non-homologous end joining, to address various types of DNA damage sigmaaldrich.comnih.govwou.edu. The specific repair pathways engaged would depend on the nature of the damage induced by 5-BrC. For instance, bulky DNA adducts and crosslinks are typically repaired by NER wou.edu.

Furthermore, DNA damage can activate DNA damage response (DDR) pathways, which signal the presence of damage and allow time for repair nih.govnih.gov. Studies with 5-bromo-2-deoxyuridine (BrdU), a related thymidine (B127349) analogue, have shown that it can activate DNA damage signaling responses involving proteins like Chk1, Chk2, and p53 nih.gov. This suggests that 5-BrC, upon incorporation into DNA and subsequent damage, could similarly trigger DDR pathways, influencing cell cycle progression and potentially modulating the activity of repair enzymes.

Formation of Cytosine-5-yl Radical via Electron-Induced Debromination

One of the key mechanisms by which halogenated pyrimidines like 5-BrC induce DNA damage involves the formation of reactive radicals. Upon reaction with electrons, 5-bromocytosine (5-Brcyt) can undergo electron-induced debromination, leading to the formation of the cytosine-5-yl radical nih.govacs.orgacs.org. This process involves the dissociation of the C5-Br bond nih.gov. Theoretical calculations using density functional methods and Gaussian 4 theory have shown that electron addition to 5-Brcyt leads to spontaneous C5-Br bond dissociation, producing the cytosine-5-yl radical and a bromide ion nih.gov. The cytosine-5-yl radical is a highly reactive species acs.org.

Following its formation, the cytosine-5-yl radical can undergo subsequent reactions. Theoretical studies suggest that this radical can undergo base-catalyzed tautomerization to form the π-aminyl radical, followed by a second tautomerization to the thermodynamically most stable σ-iminyl radical (cytN•) nih.govacs.orgacs.org. This formation of the cytosine-5-yl radical via electron-induced debromination is considered a straightforward mechanism that can occur in 5-BrC-labeled DNA and compete with other reactions expected for the cytosine-5-yl radical, such as abstraction and water addition nih.govacs.org.

Interactions with Proteins and Enzymes

Beyond its incorporation into DNA and the subsequent induction of damage, 5-BrC and its derivatives can also interact with various proteins and enzymes, influencing their function.

DNA Methyltransferase Inhibition

DNA methyltransferases (DNMTs) are enzymes responsible for the methylation of DNA, a crucial epigenetic modification. Some nucleoside analogues, such as 5-azacytidine (B1684299) and 5-aza-2′-deoxycytidine (Decitabine), are known inhibitors of DNMTs medchemexpress.commdpi.com. While 5-BrC is listed as a purine (B94841) nucleoside analogue with potential antitumor activity, its primary mechanism described in some contexts relates to the inhibition of DNA synthesis and induction of apoptosis medchemexpress.commedchemexpress.com. However, research on 5-halocytosines, including 5-bromocytosine (5BrC), has shown that they can be methylated by DNA methyltransferases in a small molecule thiol nucleophile dependent manner nih.gov. This involves a methyltransferase-catalyzed dehalogenation reaction followed by methylation nih.gov.

Furthermore, the presence of inflammation-mediated halogenated cytosine damage products in DNA, such as 5-chlorocytosine (B1228043) and 5-bromocytosine, can mimic 5-methylcytosine and potentially direct methylation to previously unmethylated CpG sites, contributing to aberrant hypermethylation aacrjournals.orgresearchgate.netresearchgate.net. This suggests an indirect influence of 5-BrC on methylation patterns through its incorporation into DNA and subsequent recognition by DNMTs.

Selective Interaction with Chromosomal Proteins (Histones and Non-Histones)

Chromosomal proteins, including histones and non-histone proteins, play vital roles in packaging DNA and regulating gene expression. Studies investigating the interaction of chromosomal proteins with DNA substituted with 5'-bromodeoxyuridine (BrdUrd), a thymidine analogue structurally similar to 5-BrC, have revealed selective interactions nih.gov. These studies indicate that chromosomal proteins selectively interact with BrdUrd-substituted DNA compared to unsubstituted DNA nih.gov.

Specifically, histone components have been shown to retard BrdUrd-substituted DNA during thermal chromatography nih.gov. The individual histones exhibit varying degrees of affinity for BrdUrd-DNA, with the order of affinity being H3 > H4 > H2A > H2B > H1 in thermal chromatography experiments nih.gov. Using a nitrocellulose filter retention assay, histones selectively retained BrdUrd-DNA in the order H4 > H2A > H3 > H2B > H1 nih.gov. Non-histone chromosomal proteins also display greater selectivity toward BrdUrd-DNA than the histone fraction in this assay nih.govnih.gov. This selective interaction of chromosomal proteins with halogenated pyrimidine-substituted DNA, including potentially 5-BrC-substituted DNA, may have implications for chromatin structure, DNA accessibility, and the regulation of processes like transcription and replication. The disproportionate binding of nonhistones to repetitive DNA, especially in regions substituted with BrdU, may be linked to modifications in eukaryotic transcription attributed to the analogue nih.gov.

This compound has also been shown to interact with specific enzymes, such as aspartate transcarbamylase. Studies using relaxation spectra have investigated the interaction of this compound triphosphate with both the native enzyme and its regulatory subunit nih.govacs.org.

Effects on Viral Thymidine Kinase Activity

Studies have investigated the interaction of this compound (BrdC) and its related deoxyribonucleoside analog, 5-bromo-2'-deoxycytidine (B85790) (BrdC), with viral thymidine kinase (TK). Herpes simplex virus (HSV) and varicella-zoster virus (VZV) encode their own TKs, which differ in substrate specificity from host cellular TKs. nih.govasm.org This difference allows for the selective phosphorylation of certain nucleoside analogs by viral enzymes.

Research indicates that BrdC can be incorporated into the DNA of cells infected with HSV-1 and HSV-2, as well as in cells transformed with the thymidine kinase gene. nih.gov This incorporation occurs without significant deamination to the thymidine analog, suggesting that the viral TK can recognize and phosphorylate BrdC. nih.gov In VZV-infected cells, BrdC kinase activity, along with deoxythymidine (dT) and deoxycytidine (dC) kinase activities, showed significant increases compared to uninfected cells. asm.org Specifically, BrdC kinase activity was found to be 60-fold greater than in uninfected cells on day 4 post-infection, coinciding with peak viral cytopathic effects and infectious center production. asm.org

While host cell dC kinase can phosphorylate BrdC, it is a very poor substrate for this enzyme. asm.org The low level of incorporation of radiolabeled BrdC-derived nucleotide into the DNA of uninfected cells is primarily attributed to host cell dC kinase activity. asm.org This enzymatic difference between viral and host kinases provides a basis for the selective action of 5-halogenated deoxycytidine analogs against certain viruses. asm.org

Some studies on related compounds, such as 5-(E-2-bromovinyl)uracil nucleosides, have also shown phosphorylation by VZV TK, although they might not be further processed to the triphosphate form, suggesting alternative antiviral mechanisms. researchgate.net

Interaction with Cytidine (B196190) Deaminases (e.g., APOBEC3A)

This compound is a substituted cytidine base that can interact with cytidine deaminases. Human APOBEC3A (A3A) is a polynucleotide cytidine deaminase known for its specificity for single-stranded DNA. nih.govplos.org A3A can extensively deaminate human nuclear DNA. nih.govplos.org

Studies have shown that A3A can deaminate this compound residues in single-stranded DNA substrates. nih.govplos.org This ability of A3A extends to accommodating small, physiologically relevant substituted cytidine bases like 5-hydroxy and this compound, in addition to 5-methylcytidine. nih.govplos.org The deamination frequencies for bromo- and hydroxycytidine adducts by A3A in cloning and sequencing studies ranged between 36-57% and 2-26% per sequence, respectively. plos.org The enzyme exhibits an invariant bias towards deaminating cytidines in a TpC dinucleotide context. plos.org

The size of the substituent at the 5-position of cytidine appears to influence A3A's ability to deaminate. While A3A can accommodate the bromo group (with a volume of 33 ų), it may not be able to deaminate derivatives larger than this compound, such as iodo (38 ų) and hydroxymethyl (41 ų) derivatives. plos.org This suggests that the A3A binding pocket has limitations regarding the size of the substituent at the 5-position of the cytidine base it can process.

APOBEC3 enzymes, including A3A, are involved in intrinsic immunity against viruses and retroelements by deaminating viral genomes. nih.gov However, misregulated expression can lead to deamination and mutagenesis in the host genome, contributing to cancer. nih.gov A3A is considered the most potent deaminase in the APOBEC3 family. embopress.org Interactions with cellular factors, such as the CCT chaperonin complex, can regulate A3A activity and mitigate its genotoxicity. embopress.org

Enzyme Kinetics and Substrate Specificity Studies

Enzyme kinetics and substrate specificity studies involving this compound primarily focus on enzymes that interact with modified nucleosides, such as viral thymidine kinases and cytidine deaminases.

As discussed in Section 3.2.3, viral thymidine kinases, particularly those from herpesviruses, exhibit a broader substrate specificity compared to host cellular kinases, allowing for the phosphorylation of 5-bromodeoxycytidine. asm.org The efficiency of this phosphorylation by viral TKs, as indicated by increased kinase activity in infected cells and subsequent incorporation into viral DNA, highlights the substrate recognition of this modified nucleoside by the viral enzyme. nih.govasm.org While quantitative kinetic parameters like Km and Vmax specifically for this compound with various enzymes are not extensively detailed in the provided search results, the observed enzymatic activity and product formation (e.g., incorporation into DNA) demonstrate that it serves as a substrate for these enzymes. nih.govasm.org For instance, 5-bromodeoxycytidine is a very poor substrate for host cell dC kinase, with a reported Km of 2.1 mM. asm.org This contrasts with its more efficient processing by viral TKs.

In the context of cytidine deaminases like APOBEC3A, the ability of the enzyme to deaminate this compound indicates its acceptance as a substrate. nih.govplos.org The observed deamination frequencies provide a measure of the enzyme's catalytic activity on this modified base. plos.org The finding that larger substituents at the 5-position hinder deamination suggests that the enzyme's substrate specificity is influenced by steric factors within the binding pocket. plos.org

Intermolecular Interactions in Solid State and Solution

The intermolecular interactions of this compound and its base, 5-bromocytosine, play a crucial role in their solid-state structures, supramolecular architectures, and behavior in solution.

Halogen Bonding and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine

Molecular salts of 5-bromocytosine exhibit extensive intermolecular interactions, including both classical hydrogen bonds and halogen bonds. Studies on six different crystals containing proton-transfer derivatives of 5-bromocytosine, analyzed by single crystal X-ray diffraction, have provided detailed insights into these interactions. mdpi.comnih.govsciprofiles.comresearchgate.net

In these molecular salts, proton transfer typically occurs to the imino nitrogen atom of the pyrimidine ring. mdpi.comnih.govsciprofiles.com The supramolecular architectures are stabilized primarily by conventional hydrogen bonds, often involving strong N-H, N⁺-H, and O-H donor sites from the 5-bromocytosinium cation, counterions, and water molecules. mdpi.com

In addition to hydrogen bonding, weak to moderate halogen bonds are observed in most of these proton-transfer adducts. mdpi.comnih.govsciprofiles.comresearchgate.net These halogen bonds involve short C-Br…O contacts, where the bromine atom at the fifth position acts as a halogen bond donor (electron acceptor). mdpi.comnih.govsciprofiles.comresearchgate.net The oxygen atom, acting as the halogen bond acceptor (electron donor), can originate from adjacent pyrimidine nucleobases, counterions, or water molecules. mdpi.comnih.govsciprofiles.comresearchgate.net The C-Br…O distances in these interactions are notably shorter than the sum of the van der Waals radii, and the calculated interaction energies are in the range of approximately 1.0–4.0 kcal mol⁻¹. mdpi.com This contrasts with pure 5-bromocytosine, where halogen bonding interactions are not present, and the molecular assembly is dominated by conventional hydrogen bonds. mdpi.com

Specific examples of hydrogen and halogen bonding motifs have been identified in the crystal structures of these salts. For instance, N-H…O hydrogen bonds can link pairs of 5-bromocytosinium cations, forming cyclic hydrogen-bonded ring motifs. mdpi.com These pairs can be further connected into chains via N-H…Cl⁻ hydrogen bonds and C-Br…O halogen bonds involving the carbonyl oxygen atom. mdpi.com

Supramolecular Architectures and Crystal Packing

The interplay of hydrogen bonding and halogen bonding dictates the supramolecular architectures and crystal packing arrangements in molecular salts of 5-bromocytosine. The extensive network of classical hydrogen bonds forms the primary stabilizing force in the crystal packing. mdpi.comnih.govsciprofiles.comresearchgate.net These interactions lead to the formation of various structural motifs, including chains and layers of molecules. mdpi.com

Studies using techniques like Hirshfeld surface analysis complement experimental X-ray diffraction data by providing a quantitative evaluation of the contribution of different intermolecular interactions to the crystal packing. mdpi.comnih.govsciprofiles.comresearchgate.net Theoretical calculations further support the experimental findings by analyzing the formation mechanism and strength of these interactions. mdpi.comnih.govresearchgate.net

Tautomeric Forms and Their Stability in Isolated and Condensed Phases

Like other cytosine derivatives, 5-bromocytosine can exist in different tautomeric forms, primarily the amino-oxo and amino-hydroxy forms. The stability of these tautomers is influenced by the chemical environment, including whether the molecule is in the isolated state (gas phase) or condensed phases (solution or solid state). scialert.netasianjournalofphysics.com

Theoretical studies using computational methods such as Density Functional Theory (DFT) and ab initio calculations have investigated the relative stabilities of 5-bromocytosine tautomers. scialert.netasianjournalofphysics.comnih.govresearchgate.net These studies often compare the stability of the amino-oxo form (keto-amino) with imino forms (keto-imino and enol-imino). scialert.netirb.hr

Research suggests that in the isolated state, the amino-oxo form is generally the most stable tautomer for unsubstituted cytosine and its 5-halogenated derivatives, including 5-bromocytosine, when certain computational methods are applied. scialert.netasianjournalofphysics.com However, the relative stability can change depending on the level of theory used in the calculations. scialert.net

In condensed phases, particularly in aqueous solution, the tautomeric equilibrium can be significantly affected by interactions with solvent molecules. asianjournalofphysics.comresearchgate.net Explicit water molecules can influence the stability order compared to the isolated state. asianjournalofphysics.com Some studies suggest that the amino-hydroxy form might be more stable in solution compared to the amino-oxo form, although this can also depend on the specific computational approach. scialert.net

Experimental techniques, such as matrix isolation infrared spectroscopy and NMR spectroscopy, can provide insights into the prevalent tautomeric forms in different phases. scialert.netirb.hr For example, NMR studies on certain N-1-sulfonylated 5-bromo- and 5-iodocytosine (B72790) derivatives have suggested the formation of keto-imino tautomers in solution, based on the chemical shifts of exchangeable protons. irb.hr

The presence of a substituent at the 5-position, such as bromine, can influence the probability of tautomerization compared to unsubstituted cytosine. asianjournalofphysics.com Some theoretical studies indicate that halogen substitution at the 5-position may reduce the propensity for tautomerization, making the tautomers less stable relative to the predominant form. asianjournalofphysics.com The relative stabilities of tautomers in 5-bromocytosine have been compared to those of cytosine and other 5-haloderivatives using high-level computational methods. researchgate.net

The tautomeric state of nucleobases is crucial as it affects their base-pairing properties and can have implications for DNA structure and stability. scialert.netirb.hr While the keto-amino tautomer is the most common form involved in Watson-Crick base pairing, the existence of minor tautomeric forms could potentially lead to mispairing. scialert.netirb.hr

Here is a table summarizing some predicted relative stabilities of 5-bromocytosine tautomers from theoretical studies:

| Tautomer Form | Relative Stability (kJ/mol) | Computational Method | Phase | Source |

| Amino-oxo (C2b) | 0 | MP2/6-31G(d,p) | Isolated state | asianjournalofphysics.com |

| Other Tautomers | Higher Energy | MP2/6-31G(d,p) | Isolated state | asianjournalofphysics.com |

| Amino-hydroxy | More stable than amino-oxo | Semiempirical (heat of formation) | Solution | scialert.net |

| Imino forms | Less stable than amino forms | AM1 semiempirical, ab initio | - | scialert.net |

Note: Relative stability values can vary significantly depending on the computational method and basis set used.

Biological Activities and Cellular Responses to 5 Bromocytidine

Effects on Gene Expression and Regulation

5-Bromocytidine can interfere with normal gene expression patterns through several mechanisms, primarily related to DNA methylation and its downstream effects.

Aberrant Methylation Patterns and Gene Silencing

This compound, along with other 5-halocytosines like 5-chlorocytosine (B1228043) (5ClC), can lead to aberrant methylation patterns in DNA. These modified forms of cytosine can cause fraudulent methylation of cytosine during DNA replication. nih.gov Studies have shown that inflammation-mediated DNA damage products, including 5BrC and 5ClC, can direct inappropriate methylation of previously unmethylated CpG sites. aacrjournals.org This aberrant methylation can then be propagated through DNA replication because halogenated cytosine residues can bind human maintenance methylase with high affinity. nih.gov The accumulation of these analogues within the genome is facilitated by their apparent lack of recognition as damaged bases by DNA repair glycosylases. nih.gov This process can result in altered gene expression, which may be preserved during subsequent DNA replication. nih.gov

Research in chronic rhinosinusitis with nasal polyps (CRSwNP) patients has provided in vivo evidence for the presence and potential role of 5BrC and 5ClC in aberrant methylation and gene silencing. Tissue specimens from CRSwNP patients demonstrated elevated levels of 5BrC and 5ClC compared to normal controls. nih.govnih.gov This finding supports the theory that oxidative byproducts of eosinophils, prevalent in CRSwNP, may lead to DNA modification and gene silencing via 5BrC and aberrant methylation patterns, potentially contributing to the pathogenesis of the condition. nih.govnih.gov

Modulation of Ectopic Gene Expression

While the primary focus of research on 5BrC's impact on gene expression relates to aberrant methylation and silencing, some broader contexts of modified nucleotides in synthetic mRNA constructs suggest potential for modulating ectopic protein expression. Although not specifically detailing 5BrC's direct role in inducing ectopic expression, studies involving synthetic mRNA containing various modified nucleotides, including this compound, aim to enhance protein production. googleapis.com These constructs are designed to increase cellular delivery and restrain cytotoxic innate immune responses, thereby potentially allowing higher levels of ectopic protein expression. googleapis.com This suggests that 5BrC, as a component of such synthetic molecules, could indirectly contribute to the modulation of ectopic gene expression by influencing the behavior and stability of the mRNA construct itself.

Epigenetic Modifications Mimicry

A key mechanism by which this compound influences gene regulation is through its ability to mimic endogenous epigenetic signals, particularly 5-methylcytosine (B146107) (5mC). nih.govaacrjournals.orgmdpi.com 5BrC and 5ClC can mimic the endogenous methylation signal associated with gene silencing. nih.gov This mimicry is significant because cytosine methylation patterns in DNA form an epigenetic code that controls gene activity, with methylation often leading to transcriptional silencing. nih.gov

Studies have demonstrated that 5-halogenated cytosine damage products, including 5BrC, can mimic 5mC by enhancing the binding of methyl-CpG-binding proteins (MBPs), such as the methyl-CpG-binding domain of MeCP2. nih.gov MBPs typically bind with high affinity to symmetrically methylated CpG dinucleotides. aacrjournals.org The presence of 5BrC within a CpG dinucleotide can substantially increase the affinity of MBPs for target oligonucleotides, comparable to or exceeding the affinity observed with 5mC. nih.gov This increased binding of MBPs to DNA containing 5-halocytosines suggests that these lesions could mimic 5mC in promoting the binding of proteins containing an MBD, potentially resulting in unintended and heritable gene silencing. nih.gov

Furthermore, 5BrC can also mimic 5mC in misdirecting the human maintenance methylase, DNMT1, to fraudulently methylate previously unmethylated CpG sites. aacrjournals.orgnih.gov DNMT1 is crucial for the heritable transmission of cytosine methylation patterns after DNA replication, preferentially methylating hemimethylated sites. aacrjournals.org The inability of DNMT1 to distinguish between halogenated and methylated cytosine residues can lead to the establishment of aberrant methylation patterns, potentially contributing to changes observed in human tumors. aacrjournals.orgnih.gov

Cellular Toxicity and Mutagenesis

Beyond its epigenetic effects, this compound can also exert cellular toxicity and mutagenic properties.

Mechanisms of Cytotoxicity, including Apoptosis Induction

While specific detailed mechanisms of this compound-induced cytotoxicity and apoptosis are not extensively detailed in the provided search results, the broader context of nucleoside analogues and inflammation-induced DNA damage offers insights. Nucleoside analogues, including purine (B94841) nucleoside analogs like this compound, are known to have antitumor activity, with mechanisms often relying on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

Inflammation-mediated reactive species can cause damage to biological molecules, including DNA, leading to various cellular responses such as increased genetic instability, inflammation, proliferation, cell death, and apoptosis. nih.gov While 5BrC is a product of such inflammation-mediated processes, its direct role in initiating apoptosis as a mechanism of cytotoxicity is not explicitly elaborated in the search results. However, the accumulation of DNA damage products, including 5BrC, can contribute to cellular dysfunction and potentially trigger programmed cell death pathways like apoptosis. nih.govgoogle.com Some studies on nanoparticle toxicity also mention inflammation-induced DNA damage products like this compound stimulating processes that could indirectly relate to cellular responses, although the direct link to apoptosis induction by 5BrC itself is not a primary focus. researchgate.net

Mutagenic Properties and Induction of Mutations

This compound possesses mutagenic properties and can contribute to the induction of mutations in DNA. nih.govnih.gov Halogenation of cytosine in DNA can lead to the formation of derivatives like 5BrC. nih.gov While 5BrC itself may not induce C:G to T:A transition mutations efficiently, its deamination product, 5-bromouracil (B15302) (5BrU), is highly pro-mutagenic. nih.gov The deamination of 5BrC to 5BrU can dramatically enhance the mutagenic potential in the human genome. nih.gov This is because 5BrU can pair with guanine (B1146940), and the resulting 5BrU:G mismatch can be highly pro-mutagenic, leading to C:G to T:A transition mutations. nih.govnih.gov The presence of the bromine atom at the 5'-position of uracil (B121893) appears to interfere with repair mechanisms by enzymes such as DNA glycosylases, leading to enhanced mutagenesis. nih.gov

Although human DNA polymerases may bypass 5BrC without detectable miscoding in some in vitro analyses, the conversion to 5BrU significantly increases the likelihood of mutations. nih.gov The formation of 5-halouracils from cytosine through halogenation and deamination can give rise to C to T transition mutations that are indistinguishable from those resulting from hydrolytic 5mC deamination. nih.gov While some DNA glycosylases, like MBD4, show some activity against BrC, no repair activity has been demonstrated against 5-chlorocytosine paired with guanine, suggesting that similar halogenated lesions might persist in DNA. nih.gov The potential for 5BrC to be converted to the highly mutagenic 5BrU highlights its indirect yet significant role in the induction of mutations.

Impact of Oxidative Damage and Halogenation of Nucleotide Precursors

Oxidative stress can lead to damage to nucleotide precursors. Halogenation, such as the bromination of deoxycytidine catalyzed by enzymes like eosinophil peroxidase, can result in the formation of 5-bromodeoxycytidine (5-Br-dC). This modified deoxyribonucleoside can subsequently be incorporated into genomic DNA after deamination to 5-bromodeoxyuridine (5-Br-dU). nih.govpnas.org This process represents a mechanism by which oxidative damage, coupled with enzymatic halogenation, can compromise DNA integrity.

Studies have shown that eosinophil peroxidase, a heme enzyme released by eosinophils during inflammation, generates hypobromous acid, which can brominate deoxycytidine. nih.govpnas.org The resulting 5-Br-dC can then be taken up by cells and incorporated into DNA. nih.govpnas.org Analysis of DNA from cells exposed to the eosinophil peroxidase system revealed the presence of 5-Br-dU, indicating the deamination of 5-Br-dC and its subsequent incorporation as a thymine (B56734) analog. nih.gov The incorporation of 5-Br-dU into DNA is significant because it can mispair with guanine, potentially leading to mutations. nih.govpnas.org This highlights a mechanism by which inflammation-associated oxidative processes and halogenation of nucleotide precursors can contribute to cytotoxicity and mutagenesis. nih.govpnas.org

Furthermore, the presence of bromine in nucleobases exposed to low-energy electrons can cause increased damage to oligonucleotides compared to non-halogenated molecules. ump.edu.pl The destabilizing potential of halogenated nucleobases in this context follows a specific order, with 5-bromocytosine (B1215235) exhibiting a notable effect. ump.edu.pl

Antiviral Properties and Mechanisms of Action

This compound and its derivatives have demonstrated antiviral properties against a range of viruses. biosynth.com Their mechanisms of action often involve interference with viral nucleic acid synthesis and replication.

Inhibition of Viral Replication (e.g., HIV)

Nucleoside analogues, including those related to 5-BrC, are utilized as antiviral agents to prevent viral replication in infected cells. medchemexpress.comontosight.ai These compounds, once phosphorylated, can act as antimetabolites, being incorporated into growing viral DNA or RNA strands due to their structural similarity to natural nucleotides. medchemexpress.com

Research has indicated that certain 5-substituted pyrimidine (B1678525) analogues, structurally related to 5-BrC, can inhibit the replication of human immunodeficiency virus type 1 (HIV-1). researchgate.net These analogues can interact with key viral enzymes, such as HIV-1 reverse transcriptase, at non-substrate binding sites, thereby impeding viral replication. researchgate.net While this compound itself has been shown to have antiviral effects against HIV in cell cultures, the precise mechanisms and efficacy compared to other nucleoside analogues used in HIV therapy, such as emtricitabine (B123318) or lamivudine, are subjects of ongoing research. biosynth.commedchemexpress.comgoogle.com

Disruption of Viral DNA Synthesis

A primary mechanism by which nucleoside analogues exert antiviral effects is by disrupting viral DNA synthesis. medchemexpress.com Once phosphorylated to their triphosphate forms, these analogues can compete with natural deoxyribonucleotides for incorporation into the nascent viral DNA chain by viral DNA polymerases. Upon incorporation, they can either terminate chain elongation or lead to the synthesis of faulty DNA, thereby inhibiting viral replication.

For instance, 5-bromodeoxyuridine (5-BrdU), a deoxy analog related to 5-BrC, is incorporated into the DNA of replicating cells as a structural analogue of thymidine (B127349), demonstrating in vivo antiviral activity. mdpi.com This incorporation can lead to the formation of nonfunctional proteins involved in virus assembly. asm.org Additionally, the toxicity of 5-BrdU may be linked to the allosteric inhibition of ribonucleotide reductase by its triphosphate form, 5-BrdUTP. asm.org This inhibition can decrease the formation of natural deoxynucleotides, impairing DNA synthesis. asm.org

Studies on herpes simplex virus (HSV)-infected cells have shown that 5-bromodeoxycytidine can be phosphorylated and utilized for viral DNA synthesis. pnas.org While deamination to 5-bromodeoxyuridine often precedes incorporation in some cellular contexts, HSV-infected cells appear capable of phosphorylating 5-bromodeoxycytidine directly. pnas.org

Specificity Against Orthopoxvirus and Herpesvirus Infections

Certain 5-substituted pyrimidine nucleosides have shown activity against Orthopoxviruses and Herpesviruses. nih.govasm.org For example, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), an analog with a modification at the 4' position and a halogen at the 5 position, has demonstrated good activity against both virus families in cell culture and in vivo studies. nih.govasm.org This compound inhibited the replication of various herpesviruses, including herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus (VZV). nih.govasm.org

The selective inhibition observed with some halogenated nucleoside analogues against herpesviruses can be attributed, in part, to the specificity of viral-induced enzymes, such as thymidine kinase (TK). asm.orgnih.govasm.org Herpesviruses encode their own TK, which can phosphorylate nucleoside analogues that are poor substrates for host cellular kinases. nih.govasm.org This differential phosphorylation allows for the preferential conversion of the analogue into its active triphosphate form within infected cells, leading to the selective disruption of viral DNA synthesis. asm.org While 5-bromodeoxycytidine itself has shown incorporation into the DNA of HSV-infected cells, the extent of this incorporation and its direct contribution to antiviral specificity compared to deaminated forms or other halogenated analogs can vary depending on the specific virus and cellular context. pnas.orgnih.gov

Anticancer and Chemosensitization Applications

This compound and related halogenated pyrimidine nucleosides have been explored for their potential in cancer therapy, both as direct chemotherapeutic agents and as chemosensitizers or radiosensitizers. medchemexpress.commostwiedzy.plresearchgate.net

Role as a Chemotherapeutic Agent

5-substituted pyrimidines, due to their structural similarity to native nucleosides, can be incorporated into DNA at the cellular level, making them candidates for chemotherapeutic agents. mostwiedzy.pl Nucleoside analogues are a class of compounds widely used in chemotherapy for various cancers. medchemexpress.comontosight.ai Their anticancer mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

This compound is described as a purine nucleoside analogue with potential broad antitumor activity, particularly targeting indolent lymphoid malignancies. medchemexpress.com Its proposed anticancer mechanisms include the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com However, it's important to note that some sources also classify this compound as a pyrimidine nucleoside, reflecting its structural relationship to cytidine (B196190). biosynth.com

The incorporation of halogenated pyrimidines into DNA can lead to DNA damage, including single-strand breaks, double-strand breaks, and base modifications, which can contribute to their cytotoxic effects on cancer cells. researchgate.net Furthermore, the presence of bromine can enhance the effectiveness of photodynamic therapy and radiosensitization through the heavy atom effect. ump.edu.pl This suggests a potential role for 5-BrC or its derivatives in combination therapies for cancer, although research in this specific area for this compound itself may be limited compared to other halogenated nucleosides like 5-fluorouracil (B62378) or 5-bromodeoxyuridine. ump.edu.plmedchemexpress.commostwiedzy.plresearchgate.net

While some nucleoside analogues, such as gemcitabine (B846) and 5-fluorouracil, are established chemotherapy agents, the specific clinical application and efficacy of this compound as a standalone chemotherapeutic agent require further detailed investigation and clinical trials. medchemexpress.com

Radiosensitization in Cancer Treatment

Halogen-substituted pyrimidines, including those structurally related to this compound, have been investigated for their potential as radiosensitizers in cancer therapy. The mechanism often involves their incorporation into cellular DNA. When incorporated, these modified bases can enhance the DNA damage induced by ionizing radiation. For instance, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a related compound, has been shown to sensitize cancer cells to irradiation, with a more pronounced effect observed under hypoxic conditions, which are often characteristic of solid tumors. mdpi.comnih.gov This increased sensitivity is thought to be related to the formation of DNA double-strand breaks. mdpi.comnih.gov

The radiosensitizing effect of halogenated nucleobases is attributed, in part, to their reaction with electrons produced by radiation. nih.govresearchgate.net This interaction can lead to the dissociation of the carbon-halogen bond, generating reactive radicals that can subsequently induce DNA strand breaks. nih.govresearchgate.net Studies have theoretically explored the formation of reactive radical species, such as the cytosine-5-yl radical and subsequent iminyl radicals, following electron attachment to 5-bromocytosine (5-Brcyt). nih.gov These radicals have the potential to increase oxidative damage in irradiated DNA. nih.gov

While 5-bromo-2'-deoxycytidine (B85790) has also been tested for its radiosensitization activity in cancer cell lines, much of the detailed mechanistic understanding in this class of compounds comes from studies on related halogenated uracil and cytosine derivatives. nih.gov

Potential in Targeted Therapies against DNA Methylation and Gene Regulation

DNA methylation, primarily occurring at the fifth position of cytosine residues within CpG dinucleotides, is a crucial epigenetic mechanism that regulates gene expression. mdpi.comfrontiersin.org Aberrant DNA methylation patterns are frequently observed in cancer and contribute to tumor development and progression. frontiersin.orgnih.govresearchgate.net This has led to the development of therapeutic strategies targeting DNA methylation. mdpi.comfrontiersin.orgnih.gov

Compounds that interfere with DNA methylation, such as inhibitors of DNA methyltransferases (DNMTs), have shown therapeutic potential, particularly in hematological malignancies. frontiersin.orgnih.gov These inhibitors are often nucleoside analogs that get incorporated into DNA, leading to the inhibition and degradation of DNMTs and subsequent DNA demethylation. mdpi.comfrontiersin.org

While this compound is a modified cytosine, its direct role as a DNA methylation inhibitor or its specific impact on the enzymes involved in DNA methylation (DNMTs) is not as extensively documented as that of established hypomethylating agents like 5-azacytidine (B1684299) or decitabine. However, the presence of a bromine atom at the 5-position could potentially influence how cellular enzymes, including those involved in DNA methylation and demethylation, interact with the cytosine base if this compound were to be incorporated into nucleic acids or participate in metabolic pathways related to pyrimidine metabolism.

Research on related halogenated cytosine derivatives suggests that modifications at the 5-position can impact their biological activities and interactions with cellular machinery. For instance, studies have explored the use of 5-bromocytosine in epigenetic research to probe DNA methylation patterns. smolecule.com The incorporation of modified bases like 5-bromocytosine into DNA during replication can introduce mutations, and researchers have used this property to study the effects of mutations on gene function. smolecule.com

Furthermore, oxidative stress, which can be induced by radiation or other cellular processes, has been linked to alterations in DNA methylation patterns in carcinogenesis. researchgate.net Some studies suggest that DNA damage products, including potentially those derived from halogenated cytosines, might influence the binding of methyl-binding proteins, thereby promoting abnormal hypermethylation. researchgate.net This highlights a potential indirect link between modified cytosines and the regulation of DNA methylation.

Advanced Spectroscopic and Computational Research on 5 Bromocytidine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, combined with computational methods like Density Functional Theory (DFT), has been instrumental in characterizing the molecular structure and identifying the tautomeric forms of 5-bromocytidine and its related compound, 5-bromocytosine (B1215235).

FT-IR and FT-Raman Spectra Analysis

Studies on 5-bromocytosine, a related biomolecule, have utilized FT-IR and FT-Raman spectroscopy to analyze its vibrational modes. The FT-IR and FT-Raman spectra of 5-bromocytosine in powder form have been recorded and analyzed, often in conjunction with DFT calculations to assign the observed frequencies to specific vibrational modes. These studies indicate that the characteristic features of cytosine's vibrational spectra are largely retained in 5-bromocytosine. nih.gov

Computational chemistry plays a significant role in the analysis of these spectra, aiding in the accurate assignment of experimental bands. nih.govresearchgate.net Scaled calculated values from DFT methods show good agreement with experimental IR and Raman data, with small percentage errors in most cases. nih.gov